molecular formula C23H23ClN2O3S2 B3673440 N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Cat. No.: B3673440
M. Wt: 475.0 g/mol
InChI Key: WYMFTMAHLKMHJP-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. Amides are commonly found in a wide range of applications, from plastics to pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or an ester in the presence of a base. This is a common method for the synthesis of amides .


Molecular Structure Analysis

The molecular structure of this compound would likely show the typical features of an amide, with a planar carbonyl group and a pyramidal nitrogen atom. The presence of the phenyl groups and the sulfur atom would add complexity to the structure .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid. The presence of the phenyl groups and the sulfur atom may also enable other types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it would likely be a solid at room temperature, and its solubility in water would be low due to the presence of the phenyl groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when working with this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, further studies might focus on its pharmacological effects and potential for development into a therapeutic agent .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S2/c1-16-7-9-18(10-8-16)26(31(28,29)20-13-11-19(30-3)12-14-20)15-23(27)25-22-6-4-5-21(24)17(22)2/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMFTMAHLKMHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 6
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N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

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